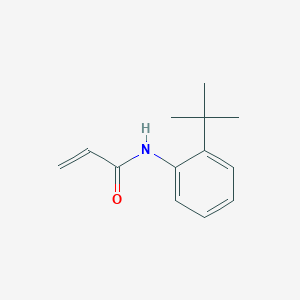
N-(2-tert-butylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-tert-butylphenyl)prop-2-enamide, commonly known as tBHP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the amide family of compounds and has a molecular weight of 225.33 g/mol. The compound is known for its ability to induce oxidative stress in cells, making it a valuable tool for studying the effects of oxidative stress on various biological processes.
Scientific Research Applications
Atroposelective Reactions : N-2-(tert-butylphenyl)- and N-2,5-(di-tert-butylphenyl)maleimide, closely related to N-(2-tert-butylphenyl)prop-2-enamide, have been studied for their rotational features and atroposelective reactions. These compounds exhibit high rotation barriers, preventing the products from interconverting, which is important for applications requiring stereoselectivity (Curran, Geib, & Demello, 1999).
Catalysis in Asymmetric Hydrogenations : This compound has been involved in the development of catalysts for asymmetric hydrogenations. For instance, rhodium complexes with ligands derived from tert-butylphosphine, which can be related to this compound, have shown excellent enantioselectivity and high catalytic activity in hydrogenating functionalized alkenes (Imamoto et al., 2012).
Electrochromic Properties : The compound has been explored for its potential in electrochromic applications. For example, polyimides containing tert-butylphenyl groups, akin to this compound, demonstrate promising electrochromic properties, making them suitable for various technological applications (Wang & Hsiao, 2009).
Antioxidant Properties : Research on compounds structurally similar to this compound has shown potential in understanding antioxidant properties in biological environments. Quantum-chemical calculations in studies have been utilized to predict the properties of antioxidants (Volod’kin et al., 2011).
properties
IUPAC Name |
N-(2-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAAKRIQJDIIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

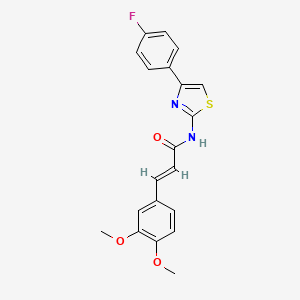
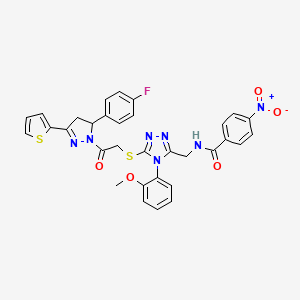
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
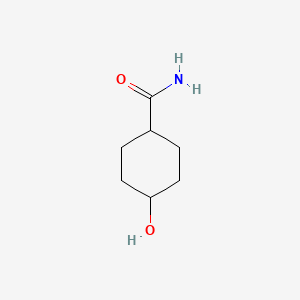
![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)
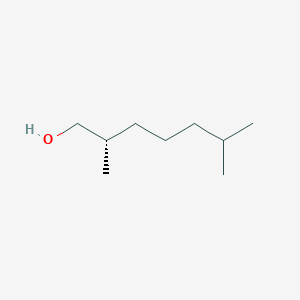
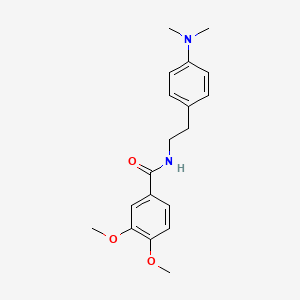
![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)